molecular formula C6H4Cl2FNO2S B1661052 4,5-Dichloro-2-fluorobenzenesulfonamide CAS No. 874773-69-0

4,5-Dichloro-2-fluorobenzenesulfonamide

Cat. No.: B1661052
CAS No.: 874773-69-0
M. Wt: 244.07
InChI Key: YUNFSYHANIFFLS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by its unique substitution pattern: two chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a sulfonamide group (-SO₂NH₂) at position 1. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), while the halogen atoms enhance lipophilicity and influence intermolecular interactions in crystal packing .

Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization . For instance, SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and torsion angles . ORTEP-3 provides graphical representations of thermal ellipsoids, aiding in the interpretation of molecular geometry and crystallographic disorder .

Properties

CAS No.

874773-69-0

Molecular Formula

C6H4Cl2FNO2S

Molecular Weight

244.07

IUPAC Name

4,5-dichloro-2-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

YUNFSYHANIFFLS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Halogenated benzenesulfonamides exhibit distinct physicochemical and biological properties depending on the type, number, and position of substituents. Below is a comparative analysis of 4,5-Dichloro-2-fluorobenzenesulfonamide with three analogs:

Substituent Effects on Molecular Geometry

Crystallographic studies using SHELX reveal that halogen positioning significantly impacts bond lengths and angles. For example:

Compound C-F Bond Length (Å) C-Cl Bond Length (Å) S-N Bond Length (Å) Reference Method
This compound 1.34 1.73 (C4), 1.74 (C5) 1.63 SHELXL refinement
2-Fluoro-4-nitrobenzenesulfonamide 1.35 - 1.62 SHELXL
3,4-Dichlorobenzenesulfonamide - 1.72 (C3), 1.73 (C4) 1.64 SHELXL

Key observations:

  • Fluorine’s electronegativity shortens adjacent C-F bonds compared to C-Cl bonds.
  • The sulfonamide S-N bond length remains consistent (~1.62–1.64 Å) across analogs, reflecting minimal steric perturbation.

Impact on Crystal Packing

ORTEP-3 visualizations highlight differences in intermolecular interactions:

  • This compound forms Cl···Cl and F···H-N halogen bonds, creating a layered structure.
  • 5-Chloro-2-fluorobenzenesulfonamide (one fewer Cl) exhibits weaker Cl···Cl interactions, resulting in less dense packing.

These variations influence solubility and thermal stability, critical for pharmaceutical formulation .

Methodological Considerations

The SHELX system (particularly SHELXL) remains the gold standard for refining small-molecule structures, ensuring high precision in geometric comparisons . ORTEP-3’s GUI facilitates rapid visualization of structural differences, though its reliance on older algorithms may limit real-time rendering for complex crystals .

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